1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one
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Overview
Description
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one typically involves the ring contraction and deformylative functionalization of piperidine derivatives. One common method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids and other oxidized derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Electrophilic and nucleophilic substitutions on the nitrogen and carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, depending on the specific pathway involved .
Comparison with Similar Compounds
- 1-Methyl-2-imidazolidinone
- 4-Amino-1-ethylpyrrolidin-2-one hydrochloride
- 6-Chloro-2-methyl-4-quinolinamine
- 3-(2-oxopyrrolidin-1-yl)propanoic acid
- 1-Cyclohexyl-2-pyrrolidone
Uniqueness: 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural feature allows for versatile reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
FTOXEPRLHRURMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C2CCNCC2 |
Origin of Product |
United States |
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